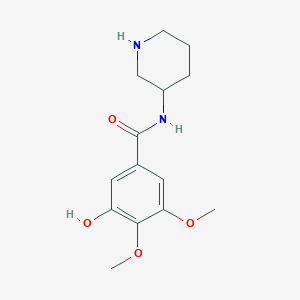
3-Hydroxy-4,5-dimethoxy-N-(piperidin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4,5-dimethoxy-N-(piperidin-3-yl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4,5-dimethoxy-N-(piperidin-3-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-hydroxy-4,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperidine to yield the desired benzamide.
Functional Group Modifications: The hydroxy and methoxy groups are introduced through selective functionalization reactions, such as methylation and hydroxylation, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-4,5-dimethoxy-N-(piperidin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to remove the hydroxy group or to convert the benzamide to an amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or deoxygenated products.
Substitution: Introduction of new functional groups such as amines, thiols, or halides.
Applications De Recherche Scientifique
3-Hydroxy-4,5-dimethoxy-N-(piperidin-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4,5-dimethoxy-N-(piperidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3,5-dimethoxy-N-(piperidin-3-yl)benzamide: Similar structure with different positions of hydroxy and methoxy groups.
3-Hydroxy-4,5-dimethoxy-N-(morpholin-3-yl)benzamide: Contains a morpholine ring instead of a piperidine ring.
3-Hydroxy-4,5-dimethoxy-N-(pyrrolidin-3-yl)benzamide: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
3-Hydroxy-4,5-dimethoxy-N-(piperidin-3-yl)benzamide is unique due to its specific combination of functional groups and the presence of the piperidine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
73448-95-0 |
|---|---|
Formule moléculaire |
C14H20N2O4 |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
3-hydroxy-4,5-dimethoxy-N-piperidin-3-ylbenzamide |
InChI |
InChI=1S/C14H20N2O4/c1-19-12-7-9(6-11(17)13(12)20-2)14(18)16-10-4-3-5-15-8-10/h6-7,10,15,17H,3-5,8H2,1-2H3,(H,16,18) |
Clé InChI |
OIHVUSFYBLHBKE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)O)C(=O)NC2CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


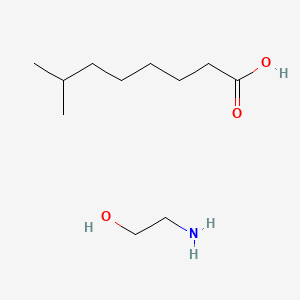
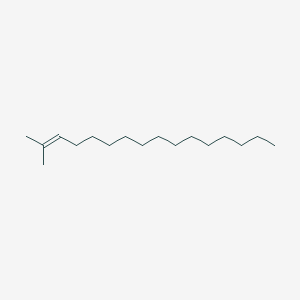
![Podophyllotoxin-salicyliden-glucosid [German]](/img/structure/B14456054.png)
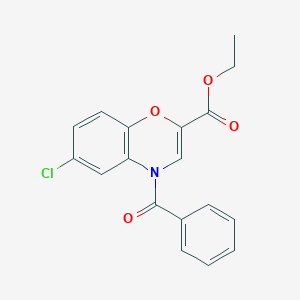
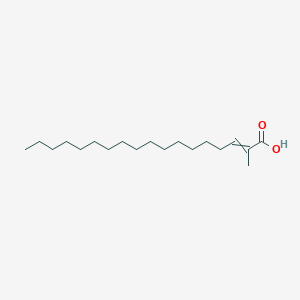
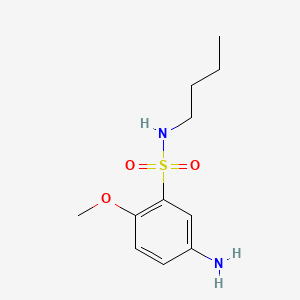

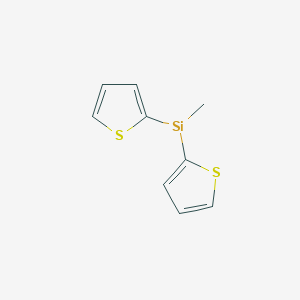
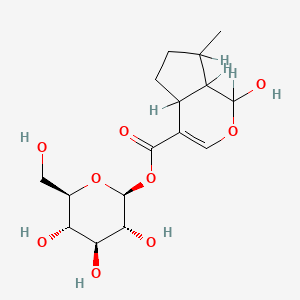
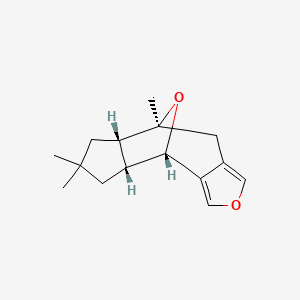
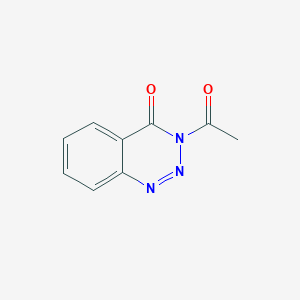
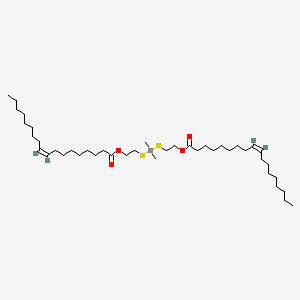
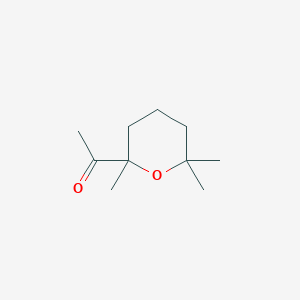
![5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, 6-[[(2Z)-4-butoxy-1,4-dioxo-2-buten-1-yl]oxy]-4,8,11-trioxo-, butyl ester, (2Z,9Z)-](/img/structure/B14456136.png)
